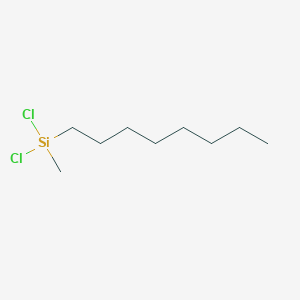

Silane, dichloromethyloctyl-

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of multifunctional (chloromethyl)silanes, which could include compounds similar to Silane, dichloromethyloctyl-, involves coupling reactions between (chloromethyl)lithium and chlorosilanes (Daiß et al., 2004).

- Another method for synthesizing (chloromethyl)silanes uses the reaction between chlorosilanes and in situ generated (chloromethyl)lithium in tetrahydrofuran (Kobayashi & Pannell, 1991).

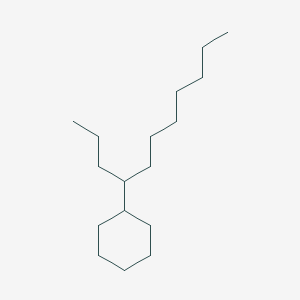

Molecular Structure Analysis

- The molecular structures of such silanes are determined through NMR studies and single-crystal X-ray diffraction, offering insights into their molecular frameworks and bonding arrangements (Daiß et al., 2004).

Chemical Reactions and Properties

- The reaction of dichloromethyloligosilanes with organolithium reagents leads to the formation of intermediate organolithium derivatives and various silanes, showcasing the reactivity and versatility of these compounds (Schmohl et al., 2001).

Physical Properties Analysis

- The physical properties of such silanes can be inferred from their synthesis and structural analysis, as the molecular arrangement and bonding play a crucial role in determining physical characteristics like melting and boiling points, density, and solubility.

Chemical Properties Analysis

- The chemical properties of Silane, dichloromethyloctyl-, such as reactivity, stability, and potential for further functionalization, can be understood through their synthesis methods and reactions with various reagents (Kobayashi & Pannell, 1991), (Schmohl et al., 2001).

Applications De Recherche Scientifique

Modification of Wood and Surface Treatments

Organic silicon compounds, such as organo-functional silanes, are applied in combination with tetraalkoxysilanes in a sol-gel process for full impregnation treatment of wood. This application enhances dimensional stability, durability, fire resistance, and hydrophobation of wood. For decay and fire resistance, combining silicon-based systems with other chemicals is required to achieve satisfactory results. Silicon-treated wood is recommended for applications under conditions of hazard class III, highlighting its excellent water repellent ability and weathering stability (Mai & Militz, 2004).

Dental Applications

Silane coupling agents are vital in dentistry for promoting adhesion between resin composites and silica-based or silica-coated indirect restorative materials. Surface pretreatment methods increase the silica content to improve resin bonding. Despite their effectiveness, the bond's durability in the wet oral environment is a challenge, necessitating ongoing development of new silane coupling agents and optimization of surface treatment methods (Matinlinna, Lung, & Tsoi, 2018).

Catalysis

Silica from rice husk (RH) has been explored for catalysis, with 3-(Chloropropyl)triethoxy-silane (CPTES) used as a bridge linking organic moieties to the silica matrix. This application demonstrates the versatility of silicon compounds in enhancing the physical and catalytic potential of catalysts across various reactions (Adam, Appaturi, & Iqbal, 2012).

Adhesion Promoters and Surface Coatings

Organosilanes serve as adhesion promoters for surface coatings, adhesives, and syntactic foams, improving the bond strength of paints and adhesives to various substrates. Their application as pretreatment primers or additives significantly affects the adhesion quality on different materials, including metals and glass (Walker, 1991).

Nanotechnology and Surface Modification

Silane modifiers are extensively used for the surface treatment of metal oxide nanoparticles to control dispersion and prevent aggregation. This treatment improves the stability and functionality of nanoparticles in various applications, including catalysis, drug delivery, and polymer composites (Ahangaran & Navarchian, 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

dichloro-methyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Cl2Si/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBMMABVNRSRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933272 | |

| Record name | Dichloro(methyl)octylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, dichloromethyloctyl- | |

CAS RN |

14799-93-0 | |

| Record name | Dichloromethyloctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloromethyloctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloromethyloctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)octylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyloctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.